3-(Chloromethyl)-1,5-dimethyl-1H-1,2,4-triazole
Overview
Description
3-(Chloromethyl)-1,5-dimethyl-1H-1,2,4-triazole is a heterocyclic organic compound that contains a triazole ring substituted with chloromethyl and dimethyl groups. This compound is of significant interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Chloromethyl)-1,5-dimethyl-1H-1,2,4-triazole typically involves the chloromethylation of 1,5-dimethyl-1,2,4-triazole. One common method includes the reaction of 1,5-dimethyl-1,2,4-triazole with chloromethylating agents such as chloromethyl methyl ether or chloromethyl chloroformate in the presence of a Lewis acid catalyst like zinc chloride . The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to control the reactivity and yield.
Industrial Production Methods
For industrial-scale production, the process may involve continuous flow reactors to ensure consistent quality and yield. The use of environmentally friendly catalysts and solvents is also considered to minimize the environmental impact. The product is typically purified by crystallization or distillation.
Chemical Reactions Analysis
Types of Reactions
3-(Chloromethyl)-1,5-dimethyl-1H-1,2,4-triazole undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloromethyl group can be replaced by nucleophiles such as amines, thiols, or alcohols under mild conditions.
Oxidation: The compound can be oxidized to form corresponding triazole oxides using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can convert the chloromethyl group to a methyl group using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide, potassium thiocyanate, or sodium methoxide in solvents such as ethanol or acetonitrile.
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in tetrahydrofuran.
Major Products
Nucleophilic Substitution: Products include azido, thiocyanato, or methoxy derivatives of the triazole.
Oxidation: Triazole oxides.
Reduction: 1,5-dimethyl-1,2,4-triazole.
Scientific Research Applications
3-(Chloromethyl)-1,5-dimethyl-1H-1,2,4-triazole has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule in antimicrobial and antifungal studies.
Medicine: Explored for its potential use in drug development, particularly in designing inhibitors for specific enzymes.
Industry: Utilized in the production of specialty chemicals and as a building block in polymer synthesis.
Mechanism of Action
The mechanism of action of 3-(Chloromethyl)-1,5-dimethyl-1H-1,2,4-triazole involves its interaction with nucleophilic sites in biological molecules. The chloromethyl group can form covalent bonds with nucleophilic amino acids in proteins, potentially inhibiting enzyme activity. This interaction can disrupt normal cellular processes, making it a candidate for drug development targeting specific enzymes or pathways.
Comparison with Similar Compounds
Similar Compounds
3-(Chloromethyl)-1,2,4-triazole: Lacks the dimethyl groups, making it less sterically hindered and potentially more reactive.
1,5-Dimethyl-1,2,4-triazole: Lacks the chloromethyl group, making it less reactive in nucleophilic substitution reactions.
3-(Chloromethyl)-1,2,4-oxadiazole: Contains an oxadiazole ring instead of a triazole ring, leading to different reactivity and applications.
Uniqueness
3-(Chloromethyl)-1,5-dimethyl-1H-1,2,4-triazole is unique due to the presence of both chloromethyl and dimethyl groups, which confer specific reactivity and steric properties. This makes it a versatile intermediate in synthetic chemistry and a potential candidate for various applications in research and industry.
Properties
IUPAC Name |
3-(chloromethyl)-1,5-dimethyl-1,2,4-triazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8ClN3/c1-4-7-5(3-6)8-9(4)2/h3H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GZLGNMIQDXMTOW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NN1C)CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8ClN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301243690 | |
Record name | 3-(Chloromethyl)-1,5-dimethyl-1H-1,2,4-triazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301243690 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
145.59 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1034197-73-3 | |
Record name | 3-(Chloromethyl)-1,5-dimethyl-1H-1,2,4-triazole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1034197-73-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-(Chloromethyl)-1,5-dimethyl-1H-1,2,4-triazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301243690 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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